molecular formula C24H20ClN3O3 B14230160 Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]- CAS No. 824409-67-8

Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-

Cat. No.: B14230160
CAS No.: 824409-67-8
M. Wt: 433.9 g/mol
InChI Key: OIOZQHBBDJGWID-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a 1,3-dihydroxy-9-acridinyl carbonyl group. Its distinct structure lends itself to a variety of chemical reactions and applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]- typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dihydroxy-9-acridinyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions typically result in the formation of new substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine

Uniqueness

Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]- is unique due to its specific substitution pattern and the presence of both the 3-chlorophenyl and 1,3-dihydroxy-9-acridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

824409-67-8

Molecular Formula

C24H20ClN3O3

Molecular Weight

433.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1,3-dihydroxyacridin-9-yl)methanone

InChI

InChI=1S/C24H20ClN3O3/c25-15-4-3-5-16(12-15)27-8-10-28(11-9-27)24(31)22-18-6-1-2-7-19(18)26-20-13-17(29)14-21(30)23(20)22/h1-7,12-14,29-30H,8-11H2

InChI Key

OIOZQHBBDJGWID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4C(=CC(=CC4=NC5=CC=CC=C53)O)O

Origin of Product

United States

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